N-(1-cyclohexylethyl)cyclopentanamine
Description
N-(1-Cyclohexylethyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a cyclohexylethyl substituent via a nitrogen atom. Its structure combines the conformational rigidity of cyclopentane with the hydrophobic bulk of the cyclohexylethyl group, making it a candidate for studies in medicinal chemistry, particularly in receptor-targeted drug design.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)cyclopentanamine |
InChI |
InChI=1S/C13H25N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h11-14H,2-10H2,1H3 |
InChI Key |
XPQSHOZHJYFJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with 1-cyclohexylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually include a solvent like methanol or ethanol and a mild acidic catalyst to facilitate the formation of the imine intermediate, which is then reduced to the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexylethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups
Scientific Research Applications
N-(1-cyclohexylethyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-(1-cyclohexylethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-(1-cyclohexylethyl)cyclopentanamine to structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs and Substituent Effects
Key Observations :
- Cyclohexylethyl vs. Phenylethyl : The cyclohexyl group in the target compound introduces greater steric bulk and hydrophobicity compared to the phenyl group in 9-R/S. This may reduce binding to aromaticity-dependent targets (e.g., serotonin receptors) but improve lipid membrane permeability .
- Cyclopentane vs.
Spectral Data Comparison
1H NMR data for N-(1-phenylethyl)cyclopentanamine (9-S) :
- δ 1.20–1.60 ppm : Cyclopentane CH2 groups.
- δ 3.88 ppm (q) : Methine proton adjacent to the aromatic ring.
- δ 7.32 ppm : Aromatic protons.
In contrast, the target compound’s cyclohexylethyl group would exhibit:
- δ 1.00–1.80 ppm : Broad signals from cyclohexyl CH2 groups.
- Absence of aromatic signals, distinguishing it from phenyl-containing analogs.
Biological Activity
N-(1-cyclohexylethyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core with a cyclohexylethyl substituent. The structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets, particularly in the central nervous system and immune modulation.
Research indicates that this compound may interact with specific receptors and enzymes, influencing biological pathways. Notably, it has been studied for its potential role as a ligand for FK506-binding proteins (FKBPs), which are involved in immunosuppressive activities and protein folding processes.
FK506-Binding Proteins
FKBPs are known to exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein maturation and function. This compound has shown inhibitory effects on the PPIase activity of certain FKBPs, suggesting a potential mechanism for its biological effects. For instance, a study demonstrated that an analog of this compound inhibited the PPIase activity of Burkholderia pseudomallei Mip with an inhibition constant .
Antimicrobial Activity
One notable study investigated the antimicrobial properties of this compound analogs against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains.
| Compound | Activity (MIC in µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 12 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| This compound | 15 | Bacillus subtilis |
Antidepressant Effects
Another area of research focused on the compound's effects on mood disorders. In preclinical models, this compound demonstrated potential antidepressant-like effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine. These findings suggest that further exploration into its pharmacological profile could yield valuable insights into its therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have provided insights into how modifications to its structure influence biological activity. For example, variations in the cyclohexyl group or alterations in the amine functionality have been shown to affect binding affinity to target proteins and overall efficacy.
| Modification | Effect on Activity |
|---|---|
| Cyclohexane substitution | Increased PPIase inhibition |
| Amine chain length | Altered receptor selectivity |
Q & A
What are the common synthetic routes for preparing N-(1-cyclohexylethyl)cyclopentanamine?
Basic Research Question
The synthesis typically involves reductive amination of cyclopentanone derivatives with 1-cyclohexylethylamine. For example, analogous compounds are synthesized by reacting ketones (e.g., 2,3-dimethylcyclopentanone) with chiral amines under optimized conditions. The reaction is conducted in dichloromethane with subsequent purification via column chromatography or recrystallization . Key steps include:
- Ketone-amine condensation : Formation of an imine intermediate.
- Reduction : Use of NaBH₄ or catalytic hydrogenation to yield the amine.
- Chiral resolution : Separation of diastereomers using chiral HPLC (e.g., Daicel AD-RH columns) .
How is the structural integrity of this compound confirmed in experimental settings?
Basic Research Question
Structural validation employs multimodal analytical techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, cyclopentylamine NH at δ 2.4–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ = 224.21; observed 224.25) .
- Chiral HPLC : Resolves enantiomers (>99% ee) using columns optimized for amine derivatives .
What strategies resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Question
Contradictions arise from variability in assay conditions or stereochemical purity . Methodological solutions include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., CaV1.3 calcium channel inhibition assays with HEK293 cells) .
- Cross-validation : Compare results with structurally similar compounds (e.g., phenyl vs. cyclohexyl analogs) to identify substituent-specific trends .
- Meta-analysis : Aggregate data from PubChem and DSSTox to identify outliers or methodological biases .
How does stereochemistry influence the biological activity of this compound?
Advanced Research Question
The R/S configuration critically impacts receptor interactions:
- Chiral centers : The cyclohexylethyl group’s stereochemistry alters binding to targets like monoamine transporters. For example, (R)-isomers of similar compounds show 2–3× higher dopamine reuptake inhibition .
- Analytical methods : Chiral chromatography and circular dichroism (CD) spectroscopy quantify enantiomeric excess and correlate it with activity .
What computational approaches predict the physicochemical properties of this compound derivatives?
Advanced Research Question
In silico models guide property optimization:
- Molecular dynamics (MD) : Simulates membrane permeability (logP) using GROMACS with lipid bilayer models .
- Density functional theory (DFT) : Calculates pKa and electronic properties (e.g., HOMO-LUMO gaps) at B3LYP/6-31G* level .
- QSAR models : Relate substituent bulk (e.g., cyclohexyl vs. cyclopentyl) to bioactivity using Random Forest algorithms .
How do structural modifications (e.g., cyclohexyl vs. phenyl) impact receptor binding affinity?
Advanced Research Question
Comparative structure-activity relationship (SAR) studies reveal:
- Cyclohexyl substituents : Enhance lipophilicity (ΔlogP +0.5) and steric bulk, improving blood-brain barrier penetration for CNS targets .
- Phenyl analogs : Exhibit higher π-π stacking potential but reduced metabolic stability (e.g., CYP450 oxidation) .
- Fluorinated derivatives : Introduce electrostatic interactions (e.g., 2,3-difluoro analogs show 50% higher serotonin receptor affinity) .
What analytical methods quantify this compound in biological matrices?
Basic Research Question
LC-MS/MS with isotope dilution is gold-standard:
- Sample prep : Solid-phase extraction (C18 columns) from plasma/brain homogenates.
- Internal standards : Deuterated analogs (e.g., d₃-cyclopentanamine) correct for matrix effects .
- Validation : Follow FDA guidelines for LOD (1 ng/mL) and LOQ (5 ng/mL) .
How are reaction conditions optimized for scaling up this compound synthesis?
Advanced Research Question
DoE (Design of Experiments) methodologies address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
